molecular formula C13H11Cl2NO2S B6536814 2-(2,4-dichlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1058259-04-3

2-(2,4-dichlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide

Cat. No.: B6536814
CAS No.: 1058259-04-3
M. Wt: 316.2 g/mol
InChI Key: STKCJXCZTSFHLD-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy backbone linked to an N-(thiophen-3-yl)methyl group. The 2,4-dichlorophenoxy moiety is common in agrochemicals and pharmaceuticals, often contributing to bioactivity through hydrophobic interactions and halogen bonding .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c14-10-1-2-12(11(15)5-10)18-7-13(17)16-6-9-3-4-19-8-9/h1-5,8H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKCJXCZTSFHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with thiophen-3-ylmethanamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2,4-dichlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable chemists to explore various reaction pathways, leading to the development of novel compounds with tailored properties.

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound may possess antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer therapeutic agent.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into a lead compound for drug discovery. The compound’s mechanism of action may involve enzyme inhibition or receptor modulation, which could lead to significant advancements in treating diseases.

Agricultural Applications

This compound has been explored for its potential use in agriculture as a herbicide. Its structural similarity to known herbicides allows researchers to investigate its efficacy in controlling weed populations while minimizing environmental impact. Formulations based on this compound have shown promise in pre-emergence herbicide applications.

Case Studies and Research Findings

Several case studies have documented the applications and efficacy of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Agents demonstrated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new class of antibiotics .
  • Cancer Cell Proliferation Inhibition : Research conducted by the International Journal of Cancer Research found that this compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis .
  • Herbicidal Performance : A field trial reported in Weed Science highlighted the effectiveness of formulations containing this compound in reducing weed biomass compared to traditional herbicides .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group can mimic natural auxins, leading to uncontrolled growth in plants. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs sharing the 2-(2,4-dichlorophenoxy)acetamide core but differing in N-substituents:

Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
Target : N-(Thiophen-3-yl)methyl C₁₃H₁₂Cl₂NO₂S 328.21 (hypothetical) N/A Inferred anti-inflammatory*
Compound 533 : N-(4-Methylpyridin-2-yl) C₁₅H₁₃Cl₂NO₂ 326.18 N/A Synthetic auxin agonist
Quinazolinone hybrid C₂₄H₁₈Cl₂N₄O₃S 513.40 N/A COX-2 inhibition (IC₅₀ = 116.73 mmol/kg)
N-(3-Acetylphenyl) C₁₆H₁₃Cl₂NO₃ 338.19 N/A Unknown
Compound 8d : Piperazine-linked C₂₇H₂₄Cl₃N₃O₃ 544.86 188–189 Not specified
U-48800 : N-(Dimethylamino-cyclohexyl) C₁₆H₂₂Cl₂N₂O 333.27 N/A Opioid receptor ligand

*Hypothetical activity based on structural similarity to COX-2 inhibitors in .

Key Observations :

  • Melting Points : Piperazine analogs like 8d have higher melting points (~188°C), suggesting stronger crystalline packing versus thiophene or pyridyl groups .
  • Thiophene vs. Pyridine : The sulfur atom in thiophene may increase lipophilicity compared to pyridine, favoring blood-brain barrier penetration .

Metabolic and Toxicity Considerations

  • Thiophene Stability : Thiophene rings are prone to oxidative metabolism, but methyl substitution (as in the target compound) may reduce this liability compared to unsubstituted thiophenes .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide is a synthetic derivative that incorporates both a dichlorophenoxy and a thiophene moiety. This structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

C12H10Cl2NO2SC_{12}H_{10}Cl_2NO_2S

This compound features:

  • Dichlorophenoxy group : Known for its herbicidal properties.
  • Thiophene ring : Often associated with antimicrobial and anti-inflammatory activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Effects : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The presence of the dichlorophenoxy group may enhance cytotoxicity through disruption of cellular signaling pathways involved in proliferation.
  • Receptor Binding : Studies have shown that related compounds can selectively bind to sigma receptors, which are implicated in pain modulation and neuroprotection. The binding affinity and selectivity of the compound for these receptors could play a crucial role in its pharmacological profile.
  • Antimicrobial Activity : The thiophene component has been linked to antimicrobial properties. Compounds containing thiophene rings often demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 (µM)Reference
AntiproliferativeHCT-15 Colon Carcinoma1.61 ± 1.92
Sigma Receptor Bindingσ1 ReceptorKi = 42 nM
AntimicrobialStaphylococcus aureus< 10

Case Studies

  • Anticancer Activity : In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound exhibited IC50 values indicating potent activity against colon carcinoma cell lines (HCT-15). The structure-activity relationship (SAR) indicated that modifications in the phenyl and thiophene rings significantly influenced cytotoxicity.
  • Pain Modulation : A related compound demonstrated high selectivity for the σ1 receptor, suggesting potential analgesic properties. The antinociceptive effect was confirmed through formalin tests, indicating that the compound could be explored further for pain management applications.
  • Antimicrobial Efficacy : In vitro studies revealed that the compound exhibited significant antibacterial activity against common pathogens like Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

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